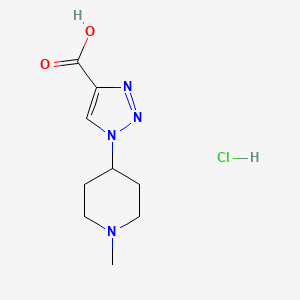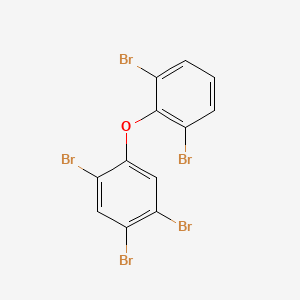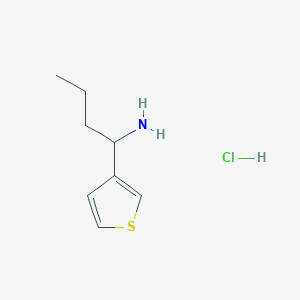
4-フルオロ-3-メチル-5-(トリフルオロメチル)ベンズアミド
説明
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C9H7F4NO and its molecular weight is 221.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
. .
サリチルアニリド誘導体の合成
この化合物は、無水N,N-ジメチルホルムアミド中でのN,N'-ジシクロヘキシルカルボジイミドカップリングによるサリチルアニリド4-(トリフルオロメチル)ベンゾエートの合成に使用されてきました . このプロセスは、さまざまな医薬品を製造する際に重要です .
超微量分析
“4-フルオロ-3-メチル-5-(トリフルオロメチル)ベンズアミド”は、GC/MS法によるフッ素化芳香族カルボン酸の超微量分析における内部標準として使用されてきました . これは、環境モニタリングと汚染制御において重要です .
薬効改善
ヘテロ脂肪族環中の第三級立体異性体中心に結合した-CF3基を有する分子は、タンパク質との主要な水素結合相互作用によって、環状カルバメートのpKaを低下させることにより、逆転写酵素阻害に対する薬効を改善しました . この応用は、抗ウイルス薬の開発において重要です .
ブラジキニンB1受容体拮抗薬
“4-フルオロ-3-メチル-5-(トリフルオロメチル)ベンズアミド”のベンズアミド部分は、ビアリル系拮抗薬のアリールエステル官能基の適切な代替物であることが証明されました . これは、心血管疾患の薬剤開発において関連しています .
フッ素化芳香族カルボン酸
“4-フルオロ-3-メチル-5-(トリフルオロメチル)ベンズアミド”は、フッ素化芳香族カルボン酸です . これらの種類の化合物は、医薬品、農薬、材料科学において幅広い用途を持っています .
作用機序
Target of Action
The primary target of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to cellular respiration and energy production.
Mode of Action
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide acts as an inhibitor of the Succinate Dehydrogenase enzyme . The compound forms hydrogen bonds and pi-pi interactions with the enzyme, which can explain its potential mechanism of action .
Biochemical Pathways
By inhibiting the Succinate Dehydrogenase enzyme, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide disrupts the citric acid cycle. This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell, and an accumulation of succinate in the cell .
Result of Action
The inhibition of the Succinate Dehydrogenase enzyme by 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can lead to a decrease in cellular respiration and energy production. This can result in the death of cells, particularly in fungi, where the compound has shown good antifungal activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide. For instance, the compound’s reactivity and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity .
生化学分析
Biochemical Properties
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its lipophilicity, which can influence its interaction with hydrophobic pockets in proteins. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the specific enzyme involved. For instance, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . Additionally, the compound’s amide group can form hydrogen bonds with amino acid residues in proteins, further influencing its biochemical interactions.
Cellular Effects
The effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to shifts in metabolic flux and alterations in metabolite levels.
Molecular Mechanism
The molecular mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with specific biomolecules, such as enzymes and receptors. For example, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can bind to the active site of enzymes, leading to competitive inhibition . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites with different biochemical properties, which can further influence cellular processes. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal effects in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can result in toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the compound’s biochemical properties and its interactions with other biomolecules. Additionally, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Transporters and binding proteins can also facilitate the compound’s distribution within cells, influencing its localization and accumulation. For example, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide can interact with albumin and other plasma proteins, affecting its bioavailability and distribution in tissues.
Subcellular Localization
The subcellular localization of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide is a critical factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. For instance, 4-Fluoro-3-methyl-5-(trifluoromethyl)benzamide’s presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.
特性
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-4-2-5(8(14)15)3-6(7(4)10)9(11,12)13/h2-3H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFJVYYVOCZDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231880 | |
| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-88-7 | |
| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-fluoro-3-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)






![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)

